molecular formula C8H6BrNO2 B128175 6-Bromo-2H-1,4-benzoxazin-3(4H)-one CAS No. 24036-52-0

6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B128175
CAS RN: 24036-52-0
M. Wt: 228.04 g/mol
InChI Key: UQCFMEFQBSYDHY-UHFFFAOYSA-N
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Patent
US07875715B2

Procedure details

2-Amino-4-bromophenol (2.1 g, 11 mmol) and bromo acetyl bromide (1.4 mL, 16.5 mmol) were reacted according to the procedure for Intermediate 60 to afford product as a solid, 2.1 g (85%).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[CH:4][C:3]=1[OH:9].Br[CH2:11][C:12](Br)=[O:13].O=C1NC2C=C(C#N)C=CC=2OC1>>[Br:8][C:6]1[CH:5]=[CH:4][C:3]2[O:9][CH2:11][C:12](=[O:13])[NH:1][C:2]=2[CH:7]=1

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)Br)O
Name
Quantity
1.4 mL
Type
reactant
Smiles
BrCC(=O)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1COC2=C(N1)C=C(C=C2)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford product as a solid, 2.1 g (85%)

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC2=C(NC(CO2)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.